molecular formula C20H26N2O4S B6496193 3,4-dimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzene-1-sulfonamide CAS No. 946209-86-5

3,4-dimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B6496193
CAS No.: 946209-86-5
M. Wt: 390.5 g/mol
InChI Key: CSMDFSIQQIMZDM-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzene-1-sulfonamide is a complex organic compound characterized by its multiple functional groups, including methoxy, sulfonamide, and tetrahydroquinoline moieties. This compound is of interest in various scientific research fields due to its potential biological and chemical properties.

Properties

IUPAC Name

3,4-dimethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-22-12-4-5-16-13-15(6-8-18(16)22)10-11-21-27(23,24)17-7-9-19(25-2)20(14-17)26-3/h6-9,13-14,21H,4-5,10-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMDFSIQQIMZDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core One common approach is the reduction of quinoline derivatives to form the tetrahydroquinoline structure

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The methoxy groups can be oxidized to form hydroxyl groups.

  • Reduction: : The sulfonamide group can be reduced to an amine.

  • Substitution: : The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst can be used.

  • Substitution: : Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl₃) as catalysts.

Major Products Formed

  • Oxidation: : Formation of hydroxylated derivatives.

  • Reduction: : Formation of amine derivatives.

  • Substitution: : Formation of various substituted benzene derivatives.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity may be explored for potential therapeutic uses.

  • Medicine: : It could be investigated for its pharmacological properties, such as anti-inflammatory or antimicrobial effects.

  • Industry: : It may find use in the development of new materials or chemical processes.

Mechanism of Action

The exact mechanism of action of this compound would depend on its biological target. It may interact with specific enzymes or receptors, leading to a cascade of biochemical events. Understanding the molecular pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups. Similar compounds might include other sulfonamides or tetrahydroquinolines, but the presence of the methoxy groups and the specific substitution pattern sets it apart. Examples of similar compounds could be:

  • Sulfonamide derivatives: : Other benzene sulfonamides with different substituents.

  • Tetrahydroquinoline derivatives: : Variants with different alkyl or aryl groups.

Biological Activity

The compound 3,4-dimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzene-1-sulfonamide is a sulfonamide derivative that has gained attention for its potential biological activities. Sulfonamides are known for their diverse pharmacological effects, including antimicrobial, anti-inflammatory, and cardiovascular properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by research findings and data tables.

Chemical Structure and Properties

The chemical structure of This compound can be described as follows:

  • Molecular Formula : C18H24N2O4S
  • Molecular Weight : 364.46 g/mol
  • IUPAC Name : this compound

The presence of the sulfonamide group is crucial for its biological activity, as it often interacts with various biological targets.

Antimicrobial Activity

Sulfonamides are primarily recognized for their antimicrobial properties. The compound may exhibit similar effects due to its structural similarity to known sulfonamide antibiotics. Studies have shown that sulfonamides inhibit bacterial growth by interfering with folate synthesis pathways.

Case Study : A study evaluating the antimicrobial efficacy of various sulfonamide derivatives found that modifications in the benzene ring and sulfonamide moiety can significantly enhance antibacterial activity against gram-positive and gram-negative bacteria .

Cardiovascular Effects

Research indicates that certain sulfonamide derivatives can influence cardiovascular parameters. For instance, a study on benzenesulfonamide derivatives demonstrated their ability to modulate perfusion pressure and coronary resistance in isolated rat heart models. The results suggested that these compounds could act as calcium channel inhibitors, which are pivotal in regulating vascular tone and myocardial contractility .

Table 1: Effects of Benzenesulfonamide Derivatives on Coronary Resistance

CompoundDose (nM)Coronary Resistance (Mean ± SE)
Control-100 ± 5
4-(2-Amino-ethyl)-benzenesulfonamide0.00185 ± 4*
Other Sulfonamide Derivatives0.001Varies

*Significantly lower than control (p < 0.05).

Inhibition of Carbonic Anhydrase

Another notable biological activity of sulfonamides is their role as inhibitors of carbonic anhydrase. This enzyme plays a critical role in regulating pH and fluid balance in various tissues. The inhibition can lead to therapeutic effects in conditions such as glaucoma and edema .

Docking Studies

In silico docking studies have been employed to predict the interaction of this compound with various biological targets. Such studies suggest that This compound may effectively bind to calcium channels and other relevant receptors involved in cardiovascular regulation .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential. Parameters such as absorption, distribution, metabolism, and excretion (ADME) can significantly influence its efficacy and safety profile.

Table 2: Predicted Pharmacokinetic Parameters

ParameterValue
Oral BioavailabilityModerate
Plasma Half-life4 hours
Volume of DistributionHigh
MetabolismHepatic

These parameters were estimated using computational models such as ADMETlab .

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